molecular formula C9H18N2O2S B13440478 3-(3-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide

3-(3-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13440478
M. Wt: 218.32 g/mol
InChI Key: ULMFNSUIXVUPDM-UHFFFAOYSA-N
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Description

3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a thiolane ring, a five-membered sulfur-containing ring. The presence of these rings imparts distinct chemical properties to the compound, making it a valuable subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione typically involves the reaction of a piperidine derivative with a thiolane precursor. One common method involves the use of 3-aminopiperidine as a starting material, which is then reacted with a thiolane derivative under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiolane derivatives, such as:

Uniqueness

What sets 3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione apart from similar compounds is its unique combination of the piperidine and thiolane rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)piperidin-3-amine

InChI

InChI=1S/C9H18N2O2S/c10-8-2-1-4-11(6-8)9-3-5-14(12,13)7-9/h8-9H,1-7,10H2

InChI Key

ULMFNSUIXVUPDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCS(=O)(=O)C2)N

Origin of Product

United States

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